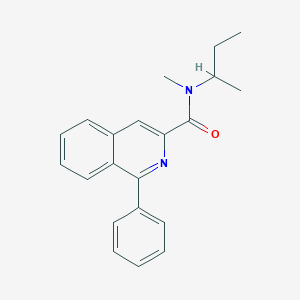![molecular formula C22H17N3OS B8465973 4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde](/img/structure/B8465973.png)
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde
Vue d'ensemble
Description
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Méthodes De Préparation
The synthesis of 4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminopyridine and benzaldehyde derivatives. The ethylthio group is introduced via nucleophilic substitution reactions using ethylthiol as the nucleophile. The final product is obtained after purification through recrystallization or chromatography .
Analyse Des Réactions Chimiques
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles like amines or thiols.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be compared with other similar compounds, such as:
4-[2-(Methylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzaldehyde: This compound has a methylthio group instead of an ethylthio group, which may result in different biological activities and reactivity.
4-[2-(Ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]acetaldehyde: This compound has an acetaldehyde group instead of a benzaldehyde group, which can affect its chemical properties and applications.
4-[2-(Ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzoic acid:
Propriétés
Formule moléculaire |
C22H17N3OS |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde |
InChI |
InChI=1S/C22H17N3OS/c1-2-27-22-23-13-18-12-19(16-6-4-3-5-7-16)20(24-21(18)25-22)17-10-8-15(14-26)9-11-17/h3-14H,2H2,1H3 |
Clé InChI |
FPNQJSMQULEZLH-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC2=NC(=C(C=C2C=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine](/img/structure/B8465895.png)


![1h-Pyrrolo[3,2-c]pyridine-6-carboxylic acid,1-[(4-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8465923.png)




![2-chloro-4-iodo-N,N-dimethylfuro[2,3-c]pyridin-7-amine](/img/structure/B8465958.png)




